Fmoc-D-プロパルギルグリシン

概要

説明

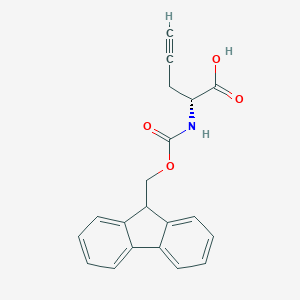

Fmoc-D-Propargylglycine is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogen atom of the carboxyl group is replaced by a propargyl group.

科学的研究の応用

Fmoc-D-Propargylglycine has a wide range of applications in scientific research:

生化学分析

Biochemical Properties

Fmoc-D-Propargylglycine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it serves as a reagent in the dual-catalyst Sonogashira coupling reaction . The nature of these interactions is complex and involves various biochemical pathways.

Molecular Mechanism

The molecular mechanism of Fmoc-D-Propargylglycine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to the complex biochemistry within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Propargylglycine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Fmoc-D-Propargylglycine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Fmoc-D-Propargylglycine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Fmoc-D-Propargylglycine and its effects on activity or function are areas of active research. It’s possible that targeting signals or post-translational modifications direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Propargylglycine involves several steps:

Synthesis of Propargylglycine: This is achieved by introducing a propargyl group onto the glycine molecule.

Protection of Propargylglycine: The propargylglycine is then protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: Industrial production of Fmoc-D-Propargylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Fmoc-D-Propargylglycine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form a diketone.

Reduction: The alkyne group can be reduced to form an alkene or an alkane.

Substitution: The alkyne group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are used.

Substitution: Nucleophiles like sodium azide or sodium hydride are used.

Major Products Formed:

Oxidation: Formation of diketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted alkynes.

作用機序

The mechanism of action of Fmoc-D-Propargylglycine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group during the synthesis, and the propargyl group allows for further functionalization of the peptide. The Fmoc group is removed by treatment with a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

類似化合物との比較

Fmoc-L-Propargylglycine: Similar to Fmoc-D-Propargylglycine but with a different stereochemistry.

Fmoc-Azidolysine: Contains an azide group instead of a propargyl group.

Fmoc-Bishomopropargylglycine: Contains a longer alkyne chain.

Uniqueness: Fmoc-D-Propargylglycine is unique due to its D-configuration, which provides different stereochemical properties compared to its L-counterpart. This can result in different biological activities and interactions with enzymes and receptors .

生物活性

Fmoc-D-Propargylglycine is a modified amino acid that plays a significant role in peptide synthesis and biological research. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a propargyl group on the carboxylic acid, which allows for unique chemical reactivity and biological interactions. This compound is primarily utilized in the fields of medicinal chemistry, biochemistry, and molecular biology.

The biological activity of Fmoc-D-Propargylglycine is largely attributed to its incorporation into peptides, where it serves as a building block for the synthesis of cyclic peptides and other complex molecules. The Fmoc group protects the amino functionality during synthesis, while the propargyl group allows for further functionalization post-synthesis. This dual functionality makes it an invaluable tool in peptide chemistry.

Interaction with Biological Targets

Research indicates that Fmoc-D-Propargylglycine can interact with various biomolecules, including enzymes and receptors. For example, studies have shown that it can serve as an effective inhibitor in certain enzymatic reactions, contributing to its potential therapeutic applications. Its unique stereochemistry (D-configuration) may also influence its binding affinity and specificity towards biological targets compared to its L-counterpart.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that Fmoc-D-Propargylglycine can enhance the binding affinity of cyclic peptides to their targets by reducing the entropic cost associated with binding. For instance, cyclic analogs containing Fmoc-D-Propargylglycine have exhibited improved targeting capabilities for tumor necrosis factor-alpha (TNF-α) compared to their linear counterparts, highlighting its potential in cancer therapy .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

| Peptide Synthesis | Serves as a building block for synthesizing cyclic peptides and other compounds. |

| Binding Affinity | Enhances binding affinity of peptides to biological targets. |

| Therapeutic Potential | Potential applications in cancer therapy and other diseases through targeted delivery. |

Case Studies

- Cyclic Peptide Development : A study demonstrated that cyclic peptides synthesized using Fmoc-D-Propargylglycine showed a ten-fold increase in targeting TNF-α to tumor sites compared to linear analogs. This suggests that the structural constraints provided by cyclization improve biological efficacy .

- In Silico Analyses : Computational studies have identified several small molecule fragments incorporating Fmoc-D-Propargylglycine that exhibit IC50 values below 10 µM against specific biological targets, showcasing its potential for drug development .

- Metabolic Pathways : Research has indicated that Fmoc-D-Propargylglycine participates in various metabolic pathways, influencing enzyme activity and metabolic flux within cells. Its interactions with cofactors can modulate cellular responses to stimuli.

Comparative Analysis with Similar Compounds

Fmoc-D-Propargylglycine can be compared with other similar compounds such as Fmoc-L-Propargylglycine and Fmoc-Azidolysine:

| Compound | Stereochemistry | Functional Group | Biological Activity |

|---|---|---|---|

| Fmoc-D-Propargylglycine | D | Propargyl | Enhanced binding in cyclic peptides |

| Fmoc-L-Propargylglycine | L | Propargyl | Different binding affinities |

| Fmoc-Azidolysine | L | Azide | Used in click chemistry applications |

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426505 | |

| Record name | Fmoc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-98-3 | |

| Record name | Fmoc-D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。